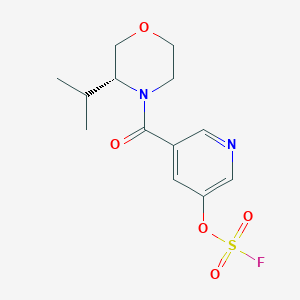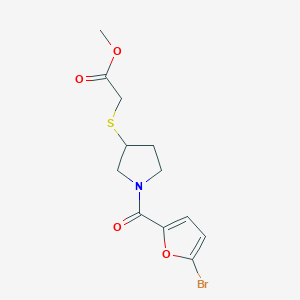![molecular formula C16H18ClN3O5 B2983398 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2-oxooxazolidin-3-yl)acetamide CAS No. 1903606-88-1](/img/structure/B2983398.png)
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2-oxooxazolidin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2-oxooxazolidin-3-yl)acetamide is a complex organic compound. Its intricate structure features multiple fused ring systems and various functional groups, making it an intriguing subject for chemical research. Such compounds are typically investigated for their potential biological activities and applications in various fields, including medicinal chemistry and material sciences.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2-oxooxazolidin-3-yl)acetamide involves several steps, including the formation of the oxazepine and oxazolidinone ring systems, followed by their coupling and further functionalization. The exact routes can vary, but typically involve:
Formation of the oxazepine ring via a cyclization reaction.
Synthesis of the oxazolidinone ring through an intramolecular cyclization.
Coupling of the two ring systems through a nucleophilic substitution reaction.
Final acylation to introduce the acetamide functionality.
Industrial Production Methods: Industrial production may involve optimized reaction conditions to increase yield and purity, such as:
Use of high-purity starting materials.
Optimized solvent systems to improve solubility and reaction kinetics.
Application of catalytic systems to enhance reaction rates.
Employing purification techniques like recrystallization and chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: The compound can undergo a variety of chemical reactions due to its functional groups:
Oxidation: The oxo groups can undergo further oxidation to form higher oxidation state derivatives.
Reduction: The keto groups can be reduced to form alcohols.
Substitution: The chloro substituent is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Typically performed with reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Commonly utilizes reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Often involves nucleophiles such as sodium azide (NaN₃) or thiols in polar aprotic solvents.
Major Products: Depending on the reaction, products can range from alcohol derivatives (reduction products) to azide or thiol-substituted derivatives (substitution products).
Applications De Recherche Scientifique
This compound has significant potential in various scientific domains:
Chemistry: Studied for its reactive intermediates and synthetic pathways.
Medicine: Investigated for its pharmacological properties, including potential as an anti-cancer or anti-inflammatory agent.
Industry: Its structure offers possibilities in developing novel materials or catalysis systems.
Mécanisme D'action
The compound exerts its effects primarily through interactions with biological macromolecules. Its mechanism of action may involve:
Binding to specific proteins or enzymes, thereby modulating their activity.
Interfering with cellular signaling pathways by interacting with membrane receptors or intracellular targets.
Its diverse functional groups allow it to participate in multiple types of chemical reactions within biological systems, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
When compared with similar compounds, N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2-oxooxazolidin-3-yl)acetamide stands out due to its unique structure and functional diversity. Similar compounds may include:
Benzoxazepines, which share the oxazepine ring system.
Oxazolidinones, which are common in medicinal chemistry due to their biological activities.
Chloro-substituted aromatics, known for their reactivity and wide range of applications.
Each similar compound has its unique properties, but the combination of the benzoxazepine and oxazolidinone ring systems in this compound provides a distinct profile for both chemical reactivity and biological activity.
Propriétés
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O5/c17-12-1-2-13-11(7-12)8-19(15(22)10-25-13)4-3-18-14(21)9-20-5-6-24-16(20)23/h1-2,7H,3-6,8-10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWLSLJAVMARDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CC(=O)NCCN2CC3=C(C=CC(=C3)Cl)OCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 2-(2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2983315.png)
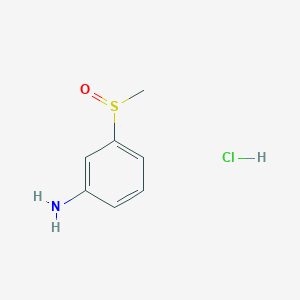
![N-BENZYL-7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N-ETHYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2983318.png)
![6-Phenyl-2-[1-(pyridine-3-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2983319.png)
![4-[4-(benzyloxy)phenyl]-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2983320.png)
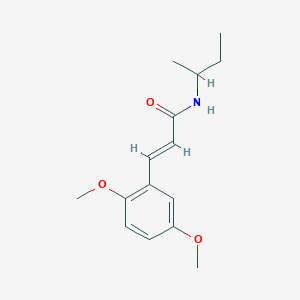
![11-(4-chloro-3-nitrophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2983323.png)
![methyl 3-cyano-2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2983325.png)
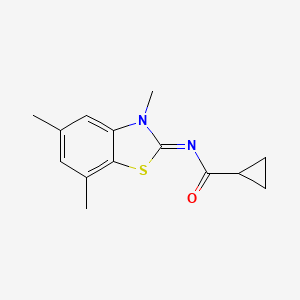

![N-(4-chloro-3-nitrophenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2983331.png)

